4-Bromo-3-fluorotoluene

Medicinal Chemistry Drug Discovery ADME

4-Bromo-3-fluorotoluene (CAS 452-74-4) is a halogenated aromatic compound belonging to the class of fluorinated aryl bromides, specifically a 1-bromo-2-fluoro-4-methylbenzene isomer. It serves as a versatile building block in organic synthesis and medicinal chemistry, primarily due to its dual functionality: the bromine atom is a reactive handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom can modulate the physicochemical properties of derived molecules.

Molecular Formula C7H6BrF
Molecular Weight 189.02 g/mol
CAS No. 452-74-4
Cat. No. B033196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluorotoluene
CAS452-74-4
Synonyms1-Bromo-2-fluoro-4-methylbenzene;  4-Bromo-3-fluorotoluene;  1-Bromo-2-fluoro-4-methylbenzene;  2-Fluoro-4-methyl-1-bromobenzene;  3-Fluoro-4-bromotoluene;  4-Bromo-3-fluorotoluene _x000B__x000B_
Molecular FormulaC7H6BrF
Molecular Weight189.02 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Br)F
InChIInChI=1S/C7H6BrF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
InChIKeySLFNGVGRINFJLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluorotoluene (CAS 452-74-4) as a Halogenated Toluene Building Block


4-Bromo-3-fluorotoluene (CAS 452-74-4) is a halogenated aromatic compound belonging to the class of fluorinated aryl bromides, specifically a 1-bromo-2-fluoro-4-methylbenzene isomer [1]. It serves as a versatile building block in organic synthesis and medicinal chemistry, primarily due to its dual functionality: the bromine atom is a reactive handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom can modulate the physicochemical properties of derived molecules [2]. Its molecular formula is C₇H₆BrF, with a molecular weight of 189.03 g/mol .

The Case Against Generic Substitution: Why 4-Bromo-3-fluorotoluene is Not Interchangeable


Within the family of halogenated toluenes, seemingly minor structural variations—such as the position of bromine and fluorine substituents—yield profoundly different reactivities and physicochemical properties. The specific 1-bromo-2-fluoro-4-methyl substitution pattern of 4-Bromo-3-fluorotoluene dictates its electronic environment, steric profile, and metabolic fate, precluding simple replacement by isomers like 3-Bromo-4-fluorotoluene or 2-Bromo-5-fluorotoluene . For instance, the ortho relationship between bromine and fluorine in this compound imparts a unique electronic distribution and steric environment that can significantly alter reaction kinetics and regioselectivity in cross-coupling events compared to other substitution patterns [1]. Therefore, a generic substitution approach without quantitative performance data risks compromising synthetic yield, product purity, and ultimately, the success of a research or manufacturing campaign.

Quantitative Evidence for 4-Bromo-3-fluorotoluene Differentiation in Scientific Applications


Comparative LogP and Lipophilicity: Impact on Drug-Like Properties

The lipophilicity of 4-Bromo-3-fluorotoluene, a critical parameter influencing membrane permeability and metabolic stability, shows significant variation depending on the computational model used, highlighting the need for caution in cross-study comparisons [1]. Reported LogP values are 2.3 (iLOGP) and 3.08 (XLOGP3) . While direct comparative LogP data for all relevant isomers is not uniformly available, class-level inference suggests that the ortho-fluoro substitution pattern in this compound results in a lower logP compared to its para-fluoro or non-fluorinated bromotoluene analogs, which typically have LogP values >3.5 [2].

Medicinal Chemistry Drug Discovery ADME

Suzuki-Miyaura Cross-Coupling Efficiency: Impact of Halogen Type

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > Br > Cl >> F [1]. 4-Bromo-3-fluorotoluene contains a bromine atom, which is a significantly better leaving group than chlorine, leading to faster and higher-yielding cross-coupling reactions compared to its chlorinated analog, 4-Chloro-3-fluorotoluene [2]. For example, in a comparative study of aryl halides, the bromo derivative consistently showed >90% conversion under standard conditions, while the chloro derivative required elevated temperatures or specialized ligands to achieve comparable results [3].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Synthetic Utility: Yield and Selectivity in Nucleophilic Aromatic Substitution

The fluorine atom in 4-Bromo-3-fluorotoluene is positioned ortho to the bromine atom, which can activate the ring towards nucleophilic aromatic substitution (SNAr) through inductive electron withdrawal [1]. While direct comparative yield data for this specific compound is limited, the ortho-fluoro substitution pattern is known to enhance the rate of SNAr reactions by 10-100 fold compared to the unsubstituted phenyl bromide [2]. This increased reactivity allows for milder reaction conditions and higher selectivity when introducing nucleophiles at the bromine-bearing carbon, a feature not available in non-fluorinated analogs .

Organic Synthesis Reaction Selectivity Medicinal Chemistry

Optimal Application Scenarios for 4-Bromo-3-fluorotoluene Based on Quantitative Evidence


Medicinal Chemistry: Optimizing ADME Properties in Lead Compounds

In drug discovery programs, 4-Bromo-3-fluorotoluene is strategically employed as a key intermediate to introduce a fluorinated aromatic moiety with a calculated LogP in the range of 2.3-3.1, which is lower than many non-fluorinated bromotoluenes (LogP >3.5) . This substitution can lead to improved aqueous solubility and potentially better oral absorption, making it a valuable building block for optimizing ADME properties in early lead optimization.

Process Chemistry: Enhancing Cross-Coupling Efficiency

Process chemists can leverage the bromine atom in 4-Bromo-3-fluorotoluene for efficient Suzuki-Miyaura cross-coupling reactions, which proceed at significantly faster rates and under milder conditions compared to its chlorinated analogs [1]. This reactivity advantage (aryl bromides are 10^2-10^4 times more reactive than aryl chlorides) translates to higher yields, shorter reaction times, and reduced catalyst loading, which are critical for cost-effective and scalable manufacturing of pharmaceutical intermediates.

Synthetic Methodology: Selective Nucleophilic Aromatic Substitution

The ortho-fluoro substitution in 4-Bromo-3-fluorotoluene provides an activating effect for nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon [2]. This enhanced reactivity (10-100 fold rate increase) allows for the selective and efficient introduction of nucleophiles, enabling the construction of more complex and functionalized molecules that are challenging to access with non-fluorinated analogs.

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